1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid
Overview
Description
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid is a synthetic organic compound that features both an indole and an imidazole moiety. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the substrate from accessing the enzyme and inhibiting its activity. Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . It also affects gene expression by acting on transcription factors, leading to changes in the expression of genes involved in inflammation and cell cycle regulation. Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its binding to COX enzymes inhibits their catalytic activity, reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro and in vivo has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-proliferative activities . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound may also affect the activity of other metabolic enzymes, influencing the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 5-chloro-1-methyl-1H-imidazole intermediate. This can be synthesized by reacting 5-chloroimidazole with methyl iodide under basic conditions. The next step involves the alkylation of the indole-2-carboxylic acid with the prepared imidazole intermediate using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carboxylic acid group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives with oxidized side chains.
Reduction: Indole-2-methanol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid: Lacks the imidazole moiety, making it less versatile in biological interactions.
5-Chloro-1-methyl-1H-imidazole:
Uniqueness: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid is unique due to the combination of the indole and imidazole rings, which allows it to interact with a broader range of biological targets compared to its individual components. This dual functionality enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-17-12(15)7-16-13(17)8-18-10-5-3-2-4-9(10)6-11(18)14(19)20/h2-7H,8H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQWKYHXLSQRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN2C3=CC=CC=C3C=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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